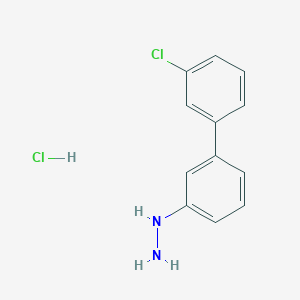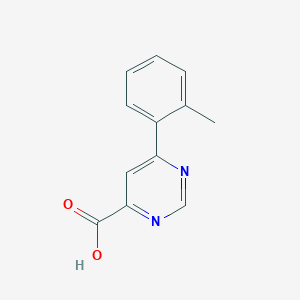![molecular formula C9H12N6O4 B14771193 5-amino-3-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B14771193.png)
5-amino-3-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-3-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one is a pharmaceutical compound with significant applications in the research of various ailments, including viral infections and cancer. This compound is known for its unique structure, which includes a triazolopyrimidine core and a hydroxymethyl oxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one involves multiple steps. One common method includes the reaction of a suitable triazolopyrimidine precursor with a hydroxymethyl oxolane derivative under specific conditions . The reaction typically requires the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-amino-3-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
5-amino-3-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 5-amino-3-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may inhibit viral replication or cancer cell proliferation by interfering with key enzymes or signaling pathways . Detailed studies are required to fully elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-imidazole-5-carboxamide
- Paromomycin
Uniqueness
Compared to similar compounds, 5-amino-3-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one stands out due to its unique triazolopyrimidine core and hydroxymethyl oxolane ring. These structural features contribute to its distinct chemical properties and potential therapeutic applications.
Properties
Molecular Formula |
C9H12N6O4 |
|---|---|
Molecular Weight |
268.23 g/mol |
IUPAC Name |
5-amino-3-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C9H12N6O4/c10-9-11-7-6(8(18)12-9)13-14-15(7)5-1-3(17)4(2-16)19-5/h3-5,16-17H,1-2H2,(H3,10,11,12,18)/t3-,4-,5+/m1/s1 |
InChI Key |
QLBHLFDZMJYBOX-WDCZJNDASA-N |
Isomeric SMILES |
C1[C@H]([C@H](O[C@@H]1N2C3=C(C(=O)NC(=N3)N)N=N2)CO)O |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=N2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-5-Boc-2-oxo-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14771116.png)
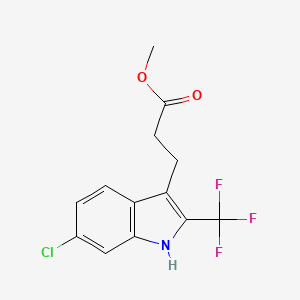
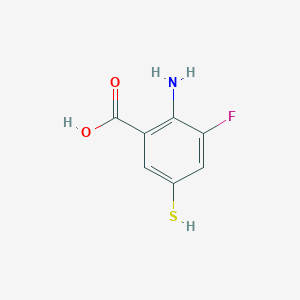
![(S)-7'-(Diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B14771138.png)
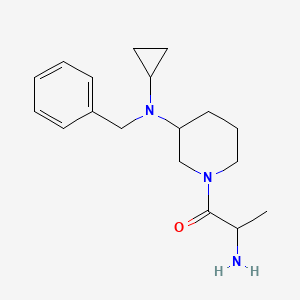
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14771141.png)
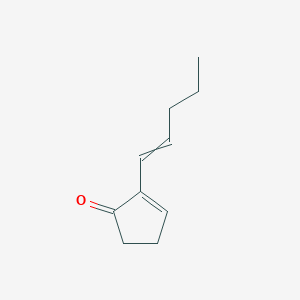
![2-amino-5-ethenyl-7-(1-phenylethyl)-3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14771153.png)
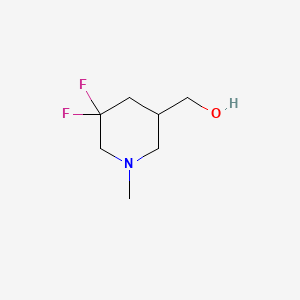
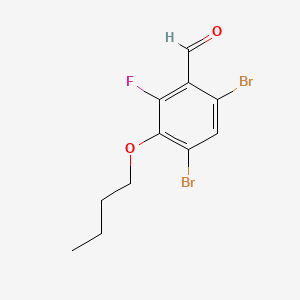
![(S)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14771181.png)
